molecular formula C20H18ClN3O3 B2822040 ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 250713-77-0

ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B2822040
CAS RN: 250713-77-0
M. Wt: 383.83
InChI Key: DAYPJOAJCKJOCW-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate is a chemical compound with the CAS Number: 250713-77-0. It has a molecular weight of 383.83 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H18ClN3O3/c1-2-27-19(25)17-16(13-6-4-3-5-7-13)12-22-18(17)24-20(26)23-15-10-8-14(21)9-11-15/h3-12,22H,2H2,1H3,(H2,23,24,26) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is solid in physical form . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Synthesis and Reactivity

  • Ethyl 2-methyl-2,3-butadienoate's [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, showcases the compound's involvement in creating highly functionalized tetrahydropyridines with complete regioselectivity (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).
  • The synthesis of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines, a new fused pyrazine ring system, from ethyl 3-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate, indicates the compound's role in generating novel heterocyclic systems (E. A. Bakhite, A. Geies, A. El-Dean, & H. El-Kashef, 1995).

Supramolecular Chemistry

  • The formation of hexagonal and grid supramolecular structures from pyrrole-2-carboxylates demonstrates the compound's utility in crystal engineering, providing insights into novel supramolecular synthons for materials science (Zhenming Yin & Zucheng Li, 2006).

Novel Materials and Bioactive Molecules

  • The synthesis of spiro[furo[3,4-b]pyran-4,3′-pyrroles] demonstrates the compound's versatility in creating novel materials with potential applications in material science and bioactive molecule development (T. V. Sal’nikova, M. Dmitriev, & A. N. Maslivets, 2017).
  • The evaluation of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives for antimalarial activities exemplifies the compound's potential in medicinal chemistry, particularly in developing new treatments for malaria (Nongpanga Ningsanont, D. Black, R. Chanphen, & Y. Thebtaranonth, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)carbamoylamino]-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-2-27-19(25)17-16(13-6-4-3-5-7-13)12-22-18(17)24-20(26)23-15-10-8-14(21)9-11-15/h3-12,22H,2H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYPJOAJCKJOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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